molecular formula C21H29N3O2 B7685891 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide

カタログ番号 B7685891
分子量: 355.5 g/mol
InChIキー: VWZNQQOHWMURFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

作用機序

TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate various glutamate receptors, leading to excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It can increase extracellular glutamate levels, leading to excitotoxicity. It can also increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. TBOA has been shown to have neuroprotective effects in various animal models of neurological disorders.

実験室実験の利点と制限

TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate transporters in various neurological disorders. It has been extensively studied and has a well-established mechanism of action. However, TBOA has several limitations. It is relatively expensive and has a low yield. It is also highly toxic and can lead to excitotoxicity at high concentrations.

将来の方向性

There are several future directions for the study of TBOA. One direction is to develop more potent and selective inhibitors of glutamate transporters. Another direction is to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the effects of glutamate on other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. Finally, TBOA can be used to study the effects of glutamate on various cellular processes, including synaptic plasticity and neurogenesis.

合成法

The synthesis of TBOA involves the reaction of 4-(tert-butyl)phenylhydrazine with ethyl 6-bromohexanoate to form 1-(4-(tert-butyl)phenyl)-3-ethyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with cyclohexanecarboxylic acid to form TBOA. The overall yield of TBOA is around 10%.

科学的研究の応用

TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Excess glutamate can lead to excitotoxicity, which is a major cause of neuronal damage in various neurological disorders. By inhibiting glutamate transporters, TBOA can reduce excitotoxicity and protect neurons from damage.

特性

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-14(22-19(25)16-8-6-5-7-9-16)20-23-18(24-26-20)15-10-12-17(13-11-15)21(2,3)4/h10-14,16H,5-9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZNQQOHWMURFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。